SBI-581

kinase inhibitor selectivity TAOK3

Researchers studying TAO3-driven cancer invasion face a critical tool gap: commercially available TAO kinase inhibitors (e.g., Compound 43) preferentially target TAOK1/2, while pan-TAOK inhibitors lack isoform selectivity needed to attribute functional outcomes specifically to TAO3. SBI-581 addresses this gap as the most extensively validated TAO3-selective chemical probe. • IC50 42 nM against TAO3; >5-10× selectivity over a broad kinase panel • ~50% invadopodia inhibition at 1 μM; ~70% reduction in gelatin degradation • In vivo PK: t1/2 1.5 h, AUC 1202 hr·ng/mL, Cmax ~2 μM (10 mg/kg IP) • Synergizes with cisplatin to suppress ESCC proliferation in vitro & in vivo • Supplied at ≥98% purity; contains alkyne handle for click chemistry conjugation

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
Cat. No. B10831308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-581
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O
InChIInChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15-
InChIKeyKBXKARMMNUCDEZ-CYVLTUHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SBI-581: Selective TAO3 Kinase Inhibitor


SBI-581 is a synthetic small molecule that acts as a potent and selective inhibitor of the serine-threonine kinase TAO3 (also designated TAOK3), a member of the STE20-like GCK subfamily. It inhibits TAO3 with an IC50 of 42 nM in biochemical assays and exhibits moderate selectivity (>5-10×) against a broad panel of other kinases [1]. The compound was developed as a chemical probe to dissect the role of TAO3 in regulating invadopodia formation, tumor cell extravasation, and cancer progression [1].

Why SBI-581 Is Irreplaceable for TAO3 Studies


TAO kinases (TAOK1, TAOK2, TAOK3) share structural homology but exhibit distinct expression patterns and cellular functions [1]. Commercially available TAO kinase inhibitors such as Compound 43 (TAO Kinase Inhibitor) primarily target TAOK1/2 (IC50 11 nM and 15 nM) and only partially inhibit TAOK3 (87% at high concentration) . Conversely, pan-TAOK inhibitors like TAO Kinase-IN-3 bind all three isoforms with sub-nanomolar affinity (Kd <0.17–0.34 nM) . Neither class provides the TAO3-selective profile required to attribute functional outcomes specifically to TAO3 inhibition. SBI-581 remains the most extensively validated TAO3-selective small molecule, with published data on its selectivity window, in vivo pharmacokinetics, and functional efficacy in multiple cancer models [1].

SBI-581 Comparative Evidence Guide


TAO3 Selectivity vs. Pan-TAOK and TAOK1/2 Inhibitors

SBI-581 inhibits TAO3 with an IC50 of 42 nM and exhibits moderate selectivity (>5-10×) against a broad panel of kinases, including MEKK3 (IC50 = 237 nM, ~5.6× selectivity) [1]. In contrast, Compound 43 is a TAOK1/2-preferring inhibitor (TAOK1 IC50 = 11 nM; TAOK2 IC50 = 15 nM) that only reduces TAOK3 activity by 87% at an unspecified concentration . TAO Kinase-IN-3 is a pan-TAOK inhibitor with sub-nanomolar Kd values for all three isoforms (TAOK1 <0.17 nM; TAOK2 0.34 nM; TAOK3 <0.17 nM), lacking isoform selectivity .

kinase inhibitor selectivity TAOK3 chemical probe

Invadopodia Inhibition: Pharmacological vs. Genetic Knockdown

In C8161.9 human melanoma cells, SBI-581 reduced invadopodia formation by ~50% at 1 μM in a dose-dependent manner [1]. This effect is comparable to TAO3 knockdown using siRNA, which reduced invadopodia number by ~60-70% [1]. Gelatin degradation, a functional readout of invadopodia activity, was decreased by ~70% upon treatment with 1 μM SBI-581 [1]. No equivalent data are available for Compound 43 or TAO Kinase-IN-3.

invadopodia cancer invasion metastasis cell biology

In Vivo Tumor Extravasation and Growth Inhibition

In a melanoma extravasation assay, intraperitoneal administration of SBI-581 (30 mg/kg) 30 minutes prior to tail vein injection of GFP-labeled C8161.9 cells significantly reduced the number of GFP-positive tumor cells lodged in the lungs [1]. In a subcutaneous tumor growth model, daily IP dosing of SBI-581 (10 mg/kg) for 10 days starting 10 days post-implantation resulted in approximately 50% reduction in tumor volume compared to vehicle control [1].

in vivo pharmacology xenograft melanoma extravasation

Pharmacokinetic Profile of Intraperitoneal Dosing

In male C57BL/6 mice, SBI-581 exhibited poor oral bioavailability (%F <5) but demonstrated reasonable systemic exposure after intraperitoneal injection. Following a 10 mg/kg IP dose, the compound achieved a plasma half-life (t1/2) of 1.5 hours, an AUC of 1202 hr*ng/mL, and a Cmax of approximately 2 μM [1].

pharmacokinetics in vivo dosing mouse bioavailability

LIC2 Phosphorylation and TKS5α Endosomal Trafficking

SBI-581 prevents TAO3-mediated phosphorylation of the dynein light intermediate chain 2 (LIC2) at Ser202, disrupting endosomal trafficking of the invadopodia scaffold protein TKS5α [1]. This specific mechanism has not been reported for pan-TAOK inhibitors or TAOK1/2-selective compounds. The accumulation of TKS5α in RAB11-positive endosomes is a direct consequence of TAO3 inhibition by SBI-581 [1].

mechanism of action phosphoproteomics dynein endosomal trafficking

SBI-581 Preclinical and Research Applications


Invadopodia Formation and Matrix Degradation Assays

Researchers can employ SBI-581 at concentrations of 0.1–1 μM to selectively inhibit TAO3 kinase activity and quantify invadopodia number and gelatin degradation in human melanoma (C8161.9, WM793), breast, and bladder cancer cells [1]. This application is supported by dose-response data showing ~50% inhibition of invadopodia formation at 1 μM and ~70% reduction in gelatin degradation [1].

TKS5α Endosomal Trafficking and Dynein Cargo Transport

SBI-581 is uniquely suited to study the TAO3-LIC2-TKS5α trafficking axis. Treatment with SBI-581 (1 μM) leads to accumulation of TKS5α in RAB11-positive recycling endosomes, a phenotype that can be visualized by immunofluorescence microscopy [1]. This application leverages the compound's defined mechanism of action.

TAO3 Inhibition in Melanoma Xenograft Models

For in vivo studies, SBI-581 can be administered via intraperitoneal injection (10–30 mg/kg) to evaluate its effects on tumor extravasation and subcutaneous tumor growth [1]. Dosing regimens of 10 mg/kg IP daily for 10 days have demonstrated ~50% tumor growth inhibition in melanoma xenografts [1].

Combination Therapy with Cisplatin in ESCC

Recent independent research has shown that SBI-581 synergizes with cisplatin to suppress ESCC cell proliferation and reduce autophagy both in vitro and in vivo [2]. This application extends the utility of SBI-581 beyond melanoma to other TAO3-driven cancer types and highlights its potential as a combination partner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-581

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.